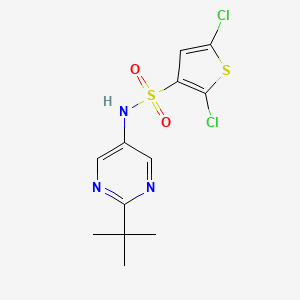![molecular formula C11H13N3O2 B7646732 4-ethyl-3-[(R)-hydroxy(phenyl)methyl]-1H-1,2,4-triazol-5-one](/img/structure/B7646732.png)
4-ethyl-3-[(R)-hydroxy(phenyl)methyl]-1H-1,2,4-triazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-3-[(R)-hydroxy(phenyl)methyl]-1H-1,2,4-triazol-5-one, also known as PHT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a triazole derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.
作用機序
The mechanism of action of 4-ethyl-3-[(R)-hydroxy(phenyl)methyl]-1H-1,2,4-triazol-5-one is thought to involve its binding to GABA receptors, leading to an increase in the activity of these receptors and a subsequent decrease in neuronal activity. This mechanism has been found to be particularly effective in the treatment of conditions such as epilepsy, where excessive neuronal activity can lead to seizures.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the ability to modulate the activity of GABA receptors, inhibit the activity of certain enzymes, and reduce the production of reactive oxygen species. These effects have been found to be particularly useful in the treatment of a range of conditions, including epilepsy, Parkinson's disease, and Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 4-ethyl-3-[(R)-hydroxy(phenyl)methyl]-1H-1,2,4-triazol-5-one in lab experiments is its potent activity as a GABA receptor agonist, which makes it a valuable tool for studying the mechanisms of these receptors and their potential as targets for drug development. However, one of the main limitations of this compound is its relatively short half-life, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for research on 4-ethyl-3-[(R)-hydroxy(phenyl)methyl]-1H-1,2,4-triazol-5-one, including the development of more effective synthesis methods, the study of its potential as a treatment for a range of neurological conditions, and the investigation of its potential as a tool for studying the mechanisms of GABA receptors and other neuronal targets. Additionally, there is potential for the development of new derivatives of this compound with improved pharmacological properties and a wider range of applications in scientific research.
合成法
The synthesis of 4-ethyl-3-[(R)-hydroxy(phenyl)methyl]-1H-1,2,4-triazol-5-one can be achieved through a number of different methods, including the reaction of 4-ethyl-3-formyl-1H-1,2,4-triazole with (R)-phenylglycinol in the presence of a catalyst. This method has been found to be effective in producing high yields of this compound with relatively low levels of impurities.
科学的研究の応用
4-ethyl-3-[(R)-hydroxy(phenyl)methyl]-1H-1,2,4-triazol-5-one has been found to have a range of potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. One of the most promising applications of this compound is in the study of GABA receptors, which are involved in the regulation of neuronal activity in the brain. This compound has been found to be a potent agonist of GABA receptors, making it a valuable tool for studying the mechanisms of these receptors and their potential as targets for drug development.
特性
IUPAC Name |
4-ethyl-3-[(R)-hydroxy(phenyl)methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-2-14-10(12-13-11(14)16)9(15)8-6-4-3-5-7-8/h3-7,9,15H,2H2,1H3,(H,13,16)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIGCWJBWNAILV-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=O)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NNC1=O)[C@@H](C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-Chlorophenyl) 2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetate](/img/structure/B7646698.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7646705.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethylbenzamide](/img/structure/B7646710.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7646715.png)
![2-iodo-N-[(1S,2R)-2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B7646719.png)
![(2R)-2-[(3-chloro-4-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7646729.png)
![(2S)-2-[(1,3-dimethyl-5-morpholin-4-ylpyrazol-4-yl)methylamino]-2-phenylacetamide](/img/structure/B7646740.png)

![N-[4-[[2-(trifluoromethyl)phenyl]methoxy]phenyl]acetamide](/img/structure/B7646754.png)
![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide](/img/structure/B7646762.png)
![6-Ethyl-3-[(5-methyl-1,2-oxazol-3-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7646763.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-ethyl-N-(4-fluorophenyl)acetamide](/img/structure/B7646767.png)